1-Quinazolin-2-ylazetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-quinazolin-2-ylazetidin-3-ol |
InChI |
InChI=1S/C11H11N3O/c15-9-6-14(7-9)11-12-5-8-3-1-2-4-10(8)13-11/h1-5,9,15H,6-7H2 |
InChI Key |
FIRBSXCSQPJZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=N2)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Quinazolin 2 Ylazetidin 3 Ol
Retrosynthetic Analysis and Disconnection Pathways
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By logically deconstructing the target molecule, one can identify simpler and more readily available precursor fragments.
Identification of Key Precursor Fragments
The structure of 1-Quinazolin-2-ylazetidin-3-ol is composed of two primary heterocyclic systems: a quinazoline (B50416) ring and an azetidin-3-ol (B1332694) ring. A retrosynthetic analysis logically breaks the molecule down into precursors for these two components. The most apparent disconnection is at the C-N bond linking the two rings. This leads to two key fragments: an electrophilic quinazoline derivative and the nucleophilic azetidin-3-ol.
Quinazoline Fragment: A suitable precursor would be a quinazoline ring activated at the 2-position for nucleophilic attack. A common and effective choice is a 2-haloquinazoline, such as 2-chloroquinazoline (B1345744).
Azetidine (B1206935) Fragment: The second key precursor is azetidin-3-ol, a strained four-membered heterocycle containing a hydroxyl group.
This primary disconnection simplifies the synthetic challenge into two manageable parts: the synthesis of each precursor and their subsequent coupling.
Strategic Bond Disconnections for Quinazoline-Azetidine Linkage
The central strategic bond disconnection is the one between the nitrogen atom of the azetidine ring and the C2 carbon of the quinazoline ring. This disconnection is based on a well-established transformation in heterocyclic chemistry: nucleophilic aromatic substitution (SNAr).
| Disconnection Point | Resulting Synthons | Practical Reagents (Precursors) |
| Quinazoline(C2)-N(Azetidine) | Quinazoline C2 cation & Azetidine N anion | 2-Chloroquinazoline & Azetidin-3-ol |
This approach suggests a convergent synthesis where the two key heterocyclic fragments are prepared separately and then joined in a final step. The reaction would involve the nucleophilic attack of the secondary amine of azetidin-3-ol on the electron-deficient C2 position of 2-chloroquinazoline, displacing the chloride leaving group.
Tactical Considerations for Azetidine Ring Formation
The synthesis of the azetidin-3-ol fragment itself requires careful planning due to the inherent ring strain of the four-membered ring. rsc.org A common retrosynthetic approach for the azetidine ring involves disconnecting one of the C-N bonds, leading to a linear precursor. A reliable strategy is the intramolecular cyclization of a 1,3-amino alcohol derivative. This precursor, in turn, can be derived from simpler starting materials like epichlorohydrin (B41342) and a protected amine.
A key disconnection for azetidin-3-ol is shown below:
Target: Azetidin-3-ol
Disconnection: Intramolecular SN2 cyclization
Precursor: A 3-amino-1-halopropan-2-ol or a related derivative with a suitable leaving group. For instance, 1-amino-3-chloropropan-2-ol (B1208272) is a viable precursor.
The selection of protecting groups for the amine is a critical tactical consideration to prevent side reactions during the synthesis and to allow for deprotection before the final coupling step with the quinazoline moiety.
Classical Synthetic Approaches and Historical Context
The construction of the azetidine and quinazoline rings relies on a foundation of classical organic reactions, refined over decades of research.
Stepwise Cyclization and Ring-Closure Reactions for Azetidine Formation
The formation of the strained azetidine ring is a significant synthetic challenge. Classical methods predominantly rely on intramolecular cyclization reactions. magtech.com.cn
Intramolecular Nucleophilic Substitution: This is one of the most common methods for forming azetidine rings. frontiersin.org It typically involves the cyclization of a γ-amino alcohol or γ-amino halide. frontiersin.org For azetidin-3-ol, a common precursor is 1,3-dihalo-2-propanol, which can react with an amine (e.g., benzylamine (B48309) as a protected nitrogen source) to form the N-substituted azetidin-3-ol. Subsequent deprotection yields the desired fragment.
From Epoxy Amines: Another effective method involves the intramolecular aminolysis of 3,4-epoxy amines. frontiersin.org This approach offers good control over regioselectivity and can be catalyzed by Lewis acids. frontiersin.org
Photochemical Methods: The Norrish-Yang cyclization is a photochemical approach that can be used to synthesize 3-hydroxyazetidines from α-amino ketones. researchgate.netbeilstein-journals.org This method involves a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org While powerful, it often requires specialized photochemical equipment. researchgate.net
| Method | Precursor Type | Brief Description |
| Intramolecular SN2 | γ-amino halide/sulfonate | A base-promoted ring closure where the amine nitrogen displaces a leaving group on the γ-carbon. |
| Epoxide Ring Opening | 3,4-epoxy amine | Intramolecular attack of the amine on the epoxide ring, often catalyzed by an acid. frontiersin.org |
| Norrish-Yang Cyclization | α-amino ketone | Photochemical reaction involving intramolecular hydrogen abstraction and radical cyclization. researchgate.netbeilstein-journals.org |
Pre-functionalization and Subsequent Coupling Strategies for Quinazoline Attachment
The quinazoline ring system has a rich history in organic synthesis, with several classical methods for its construction. wikipedia.org For coupling with azetidin-3-ol, the quinazoline ring must be pre-functionalized at the 2-position with a suitable leaving group.
The Niementowski quinazoline synthesis, first reported in 1895, involves the reaction of anthranilic acid with an amide. researchgate.net A more versatile and common approach for generating the required 2-chloroquinazoline precursor starts from 2-aminobenzonitrile (B23959) or anthranilic acid derivatives. A typical sequence involves:
Cyclization: Reaction of 2-aminobenzonitrile with phosgene (B1210022) or a phosgene equivalent to form a quinazolinone intermediate.
Chlorination: Treatment of the quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the C2-carbonyl group into a C2-chloro substituent, yielding 2-chloroquinazoline.
Once 2-chloroquinazoline is synthesized, the final coupling step is a nucleophilic aromatic substitution (SNAr) reaction. Azetidin-3-ol, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl byproduct, is reacted with 2-chloroquinazoline in a suitable polar aprotic solvent like DMF or DMSO to afford the final product, this compound. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a modern alternative for this C-N bond formation. nih.gov
Condensation and Substitution Reactions for Quinazoline Nucleus Elaboration
The construction of the quinazoline core is a pivotal step in the synthesis of this compound. Classical organic reactions, such as condensation and nucleophilic substitution, remain fundamental and widely employed strategies for elaborating the quinazoline nucleus. These methods often utilize readily available starting materials and offer a diverse range of possibilities for introducing various substituents.
A common and versatile approach involves the condensation of anthranilamide or its derivatives with a suitable electrophile. For instance, the reaction of 2-aminobenzamide (B116534) with a carboxylic acid or its derivative, followed by cyclization, is a well-established route to 2-substituted quinazolin-4(3H)-ones. To obtain a 2-substituted quinazoline, a subsequent modification of the 4-position is necessary, often involving conversion to a 4-chloroquinazoline (B184009) followed by reduction or displacement.
Alternatively, 2-aminobenzonitriles can serve as precursors. These can undergo cyclization with various reagents to form the quinazoline ring. A notable method involves the acid-mediated [4+2] annulation reaction between 2-amino aryl ketones and N-benzyl cyanamides to yield 2-aminoquinazoline (B112073) derivatives. mdpi.com
Nucleophilic aromatic substitution (SNAr) is another key strategy, particularly for introducing the azetidinyl moiety. A plausible and direct route to this compound involves the reaction of a 2-haloquinazoline, such as 2-chloroquinazoline, with azetidin-3-ol. The electron-deficient nature of the C2 position of the quinazoline ring makes it susceptible to nucleophilic attack by the secondary amine of azetidin-3-ol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 2-Aminobenzamide | Carboxylic Acid/Derivative | 2-Substituted quinazolin-4(3H)-one | Condensation/Cyclization | N/A |
| 2-Aminoaryl Ketone | N-Benzyl Cyanamide | 2-Aminoquinazoline | [4+2] Annulation | mdpi.com |
| 2-Chloroquinazoline | Azetidin-3-ol | This compound | Nucleophilic Aromatic Substitution | N/A |
Modern and Advanced Synthetic Protocols
In recent years, the field of organic synthesis has witnessed the development of numerous advanced and efficient protocols. These modern methodologies often offer advantages in terms of selectivity, efficiency, and sustainability compared to classical methods.
Catalytic Coupling Reactions (e.g., Metal-catalyzed cross-coupling, Organocatalysis)
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the construction of 2-substituted quinazolines is no exception. Palladium-, copper-, and nickel-catalyzed reactions are particularly prominent. For instance, Suzuki-Miyaura, Stille, and Negishi couplings can be employed to introduce aryl, vinyl, or alkyl groups at the 2-position of a quinazoline ring, typically starting from a 2-haloquinazoline. Sonogashira coupling allows for the introduction of alkynyl substituents. nih.gov The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between a 2-haloquinazoline and an amine, providing an alternative route to the target molecule by coupling with azetidin-3-ol.
Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful and environmentally friendly alternative to metal catalysis. Various organocatalysts have been employed in the synthesis of quinazolines and their derivatives. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. For example, Brønsted acids and bases, as well as chiral organocatalysts, have been utilized to promote the formation of the quinazoline ring through various condensation and cyclization reactions.
Photochemical and Electrochemical Synthesis as Alternative Pathways
Photochemical and electrochemical methods offer unique and often milder alternatives to traditional thermal reactions. Photochemical synthesis utilizes light as an energy source to drive chemical reactions. While the direct photochemical synthesis of this compound has not been explicitly reported, photochemical methods have been applied to the synthesis of quinazolinone derivatives. For instance, visible-light-mediated reactions of 1,2-dihydroquinazoline 3-oxides can yield quinazolin-4(1H)-ones. rsc.org This suggests the potential for developing photochemical routes to quinazoline precursors.
Electrochemical synthesis, which employs an electric current to drive chemical reactions, is gaining traction as a green and efficient synthetic tool. Anodic oxidation has been successfully used for the synthesis of quinazolines and quinazolinones via C(sp³)–H amination and C–N cleavage of tertiary amines in aqueous media. rsc.org This method avoids the need for external chemical oxidants, making it an environmentally benign approach.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including quinazolines, has been successfully adapted to flow chemistry systems. allfordrugs.comnih.govnih.gov For instance, the synthesis of 2-aminoquinazolines has been demonstrated in a continuous flow setup. This approach can be particularly beneficial for reactions that are exothermic or involve hazardous reagents. The integration of in-line purification and analysis techniques can further streamline the synthesis of this compound and its intermediates.
Green Chemistry Principles in Reaction Design and Solvent Selection
The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. In the context of this compound synthesis, several green chemistry strategies can be implemented. doaj.orgresearchgate.nettandfonline.com
The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, instead of volatile and toxic organic solvents is a key consideration. Solvent-free reactions, where the reactants are mixed without a solvent, are an even more environmentally friendly option. The development of catalytic reactions, both metal-catalyzed and organocatalytic, is inherently green as it reduces the amount of waste generated compared to stoichiometric reactions. Furthermore, the application of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.govopenmedicinalchemistryjournal.com The choice of starting materials from renewable resources and the design of atom-economical reactions, where the maximum number of atoms from the reactants are incorporated into the final product, are also central tenets of green chemistry.
| Green Chemistry Principle | Application in Quinazoline Synthesis | Reference |
| Use of Greener Solvents | Reactions in water or ethanol | doaj.org |
| Catalysis | Metal- and organocatalyzed reactions | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | openmedicinalchemistryjournal.com |
| Atom Economy | Multi-component reactions | openmedicinalchemistryjournal.com |
Diastereoselective and Enantioselective Synthesis Considerations
The presence of a stereocenter at the 3-position of the azetidine ring in this compound necessitates the consideration of stereoselective synthesis to obtain enantiomerically pure or enriched products. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
A key approach involves the synthesis of enantiomerically pure azetidin-3-ol, which can then be coupled with a 2-haloquinazoline. The stereoselective synthesis of azetidin-3-ones, which can be reduced to azetidin-3-ols, has been achieved through methods such as gold-catalyzed intermolecular oxidation of alkynes. nih.govnih.gov This method allows for the preparation of chiral azetidin-3-ones from chiral N-propargylsulfonamides.
Alternatively, diastereoselective approaches can be employed during the formation of the azetidine ring or its functionalization. uni-muenchen.de The use of chiral catalysts, such as chiral transition metal complexes or chiral organocatalysts, can induce enantioselectivity in the formation of the C-N bond between the quinazoline and azetidine moieties or in a key bond-forming step during the synthesis of one of the heterocyclic rings. While the direct asymmetric synthesis of this compound has not been extensively reported, the principles of asymmetric synthesis provide a clear roadmap for achieving this goal.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are instrumental in asymmetric synthesis, offering a reliable method for introducing stereocenters with high selectivity. wikipedia.orgsigmaaldrich.com In the context of this compound, a chiral auxiliary can be temporarily attached to a precursor of the azetidine ring to direct the stereochemical outcome of its formation. A prominent example involves the use of sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, to synthesize chiral azetidin-3-ones, which are versatile intermediates for azetidin-3-ols. nih.gov
A plausible synthetic route could commence with the preparation of a chiral N-propargylsulfinamide. This can be achieved by reacting the chosen enantiomer of tert-butanesulfinamide with a suitable propargyl halide. The resulting chiral sulfonamide then undergoes a gold-catalyzed oxidative cyclization to yield the corresponding N-sulfinylazetidin-3-one with a high degree of stereoselectivity. nih.gov The subsequent reduction of the ketone functionality, for instance with a mild reducing agent like sodium borohydride, would furnish the corresponding chiral N-sulfinylazetidin-3-ol. The stereochemistry of the newly formed hydroxyl group is often directed by the existing stereocenter of the sulfinyl group.
The final steps would involve the removal of the chiral auxiliary under acidic conditions, followed by the coupling of the resulting chiral azetidin-3-ol with a suitable 2-substituted quinazoline, such as 2-chloroquinazoline. This coupling is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org
Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Reaction | Key Reagents | Intermediate/Product | Stereocontrol |
| 1 | Formation of Chiral N-propargylsulfinamide | (R)- or (S)-tert-butanesulfinamide, Propargyl bromide | Chiral N-propargylsulfinamide | From chiral auxiliary |
| 2 | Oxidative Cyclization | Gold catalyst (e.g., BrettPhosAuNTf₂), N-oxide | Chiral N-sulfinylazetidin-3-one | Directed by chiral auxiliary |
| 3 | Reduction | Sodium borohydride | Chiral N-sulfinylazetidin-3-ol | Substrate control |
| 4 | Auxiliary Removal | Acid (e.g., HCl) | Chiral azetidin-3-ol | Preserved |
| 5 | Coupling | 2-Chloroquinazoline, Pd catalyst, Base | This compound | Preserved |
Asymmetric Catalysis for Enantiopure Production
Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, asymmetric catalysis could be envisioned at the stage of coupling the quinazoline and azetidine moieties, or in the formation of the chiral azetidin-3-ol itself.
While a direct asymmetric N-arylation of azetidin-3-ol with 2-chloroquinazoline catalyzed by a chiral palladium complex is a conceptually elegant strategy, the development of such specific catalysts can be challenging. A more established approach would be the asymmetric synthesis of a key intermediate, such as a chiral azetidine derivative. For instance, copper-catalyzed asymmetric reactions have been successfully employed in the synthesis of chiral tetrasubstituted azetidines. nih.gov
Another potential application of asymmetric catalysis is in the enantioselective reduction of an N-protected azetidin-3-one (B1332698). Catalytic asymmetric hydrogenation using a chiral transition metal complex (e.g., Ruthenium-BINAP) could provide the desired enantiomer of the corresponding azetidin-3-ol with high enantiomeric excess. The N-protecting group would then be removed and the resulting chiral azetidin-3-ol coupled with 2-chloroquinazoline.
Table 2: Potential Asymmetric Catalysis Strategies
| Stage of Synthesis | Catalytic Reaction | Chiral Catalyst Example | Outcome |
| Azetidine Ring Formation | Asymmetric [3+1] Cycloaddition | Copper(I) with chiral sabox ligand | Chiral azetine precursor |
| Ketone Reduction | Asymmetric Hydrogenation | Ru-BINAP complex | Enantiopure N-protected azetidin-3-ol |
| Coupling Step | Asymmetric N-Arylation | Chiral Palladium complex | Direct formation of enantiopure product |
Chiral Pool Synthesis Strategies
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. youtube.comnsf.gov For the synthesis of this compound, natural amino acids or their derivatives can serve as a source of chirality for the azetidine ring.
For example, a synthesis could commence from a chiral β-amino acid, such as a derivative of serine or threonine. Through a series of functional group manipulations and a cyclization step, the chiral β-amino acid can be converted into an enantiopure N-protected azetidin-3-ol. This typically involves the activation of the carboxylic acid and the amino group to facilitate ring closure. The stereochemistry of the starting amino acid directly dictates the stereochemistry of the resulting azetidin-3-ol.
Once the enantiopure N-protected azetidin-3-ol is obtained, the protecting group is removed, and the resulting free amine is coupled with 2-chloroquinazoline, as described in the previous sections. This strategy leverages the inherent chirality of natural molecules to avoid the need for chiral separation or asymmetric induction steps.
Table 3: Chiral Pool Synthesis Outline
| Starting Material (Chiral Pool) | Key Transformations | Chiral Intermediate |
| L- or D-Serine derivative | 1. Protection of functional groups2. Reduction of carboxylic acid3. Intramolecular cyclization | Enantiopure N-protected azetidin-3-ol |
| (S)- or (R)-3-Amino-1,2-propanediol | 1. Selective protection2. Activation of hydroxyl group3. Intramolecular cyclization | Enantiopure N-protected azetidin-3-ol |
Optimization of Reaction Conditions and Process Efficiency
Parameter Screening and Reaction Profiling
The efficiency of the synthesis of this compound, particularly the key coupling step between 2-chloroquinazoline and chiral azetidin-3-ol, is highly dependent on the reaction conditions. A systematic screening of various parameters is crucial to maximize the yield and purity of the final product.
For a Buchwald-Hartwig amination, critical parameters to screen include the choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos), the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), the solvent (e.g., toluene, dioxane, DMF), and the reaction temperature. wikipedia.orgnih.gov Reaction profiling, which involves monitoring the reaction progress over time under different conditions, can provide valuable insights into reaction kinetics and the formation of any byproducts. Techniques such as HPLC or GC-MS are typically employed for this purpose.
Table 4: Parameter Screening for Buchwald-Hartwig Coupling
| Parameter | Variables | Potential Impact |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Catalyst activity and stability |
| Ligand | BINAP, XPhos, RuPhos, SPhos | Reaction rate, yield, and substrate scope |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Rate of deprotonation of the amine |
| Solvent | Toluene, Dioxane, THF, DMF | Solvation of reactants and catalyst, reaction temperature |
| Temperature | Room temperature to reflux | Reaction rate and byproduct formation |
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthetic route from a small, exploratory scale to a larger, laboratory scale (gram-scale or more) presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.
For the multi-step synthesis of this compound, key considerations include:
Reagent Purity and Stoichiometry: On a larger scale, the purity of starting materials, such as 2-chloroquinazoline and the chiral azetidin-3-ol, becomes more critical to avoid side reactions and purification difficulties. Precise control of reagent stoichiometry is also essential.
Heat Transfer: Many of the reactions, particularly the palladium-catalyzed coupling, may be exothermic. Efficient stirring and temperature control are necessary to prevent localized overheating, which could lead to decomposition of the catalyst or products.
Purification Methods: Column chromatography, which is often used for small-scale purification, can become cumbersome and inefficient on a larger scale. Developing crystallization or precipitation methods for the purification of intermediates and the final product is highly desirable.
Safety: The use of potentially hazardous reagents, such as strong bases (NaOtBu) and flammable solvents (toluene, dioxane), requires appropriate safety precautions, including working in a well-ventilated fume hood and having appropriate personal protective equipment.
A thorough risk assessment and process optimization at a smaller scale are crucial before attempting a significant scale-up of the synthesis of this compound.
Advanced Spectroscopic and Crystallographic Methodologies for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. For a molecule with the complexity of 1-Quinazolin-2-ylazetidin-3-ol, a suite of advanced NMR techniques is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the precise connectivity and spatial relationships of the atoms.
Multi-dimensional NMR Techniques (2D NMR: COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment
Two-dimensional (2D) NMR experiments are critical for deciphering the intricate spin systems within this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For the azetidine (B1206935) ring in this compound, COSY would show correlations between the proton on the hydroxyl-bearing carbon and the protons on the adjacent methylene groups of the ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals of the quinazoline (B50416) and azetidine rings based on the previously assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connection between the quinazoline and azetidine moieties, for instance, by observing a correlation between the protons on the azetidine ring and the carbon atom at the 2-position of the quinazoline ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of protons, regardless of whether they are connected through bonds. This can help in defining the three-dimensional conformation of the molecule, such as the relative orientation of the azetidine ring with respect to the quinazoline system.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlations | HMBC Correlations |
| H-4 (Quinazoline) | H-5 | C-2, C-5, C-8a |
| H-3' (Azetidine) | H-2', H-4' | C-2, C-2', C-4' |
Advanced Pulse Sequences for Complex Structural Assignments
For molecules with overlapping signals or complex coupling patterns, advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system, which would be beneficial for unambiguously assigning the protons of the quinazoline ring. Furthermore, selective 1D-NOE experiments can provide more precise information about spatial relationships between specific protons.
Quantitative NMR (qNMR) for Purity and Yield Determination
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a calibration curve, relying on the direct relationship between signal intensity and the number of nuclei. By integrating the signals of this compound against a certified internal standard of known concentration, the absolute purity of the synthesized compound can be accurately determined. This method is also invaluable for calculating reaction yields with high precision.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This allows for the determination of the elemental formula of this compound. For a molecule with the formula C₁₁H₁₁N₃O, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
| Technique | Information Obtained | Application to this compound |
| HRMS | Exact Molecular Mass | Confirmation of the elemental formula (C₁₁H₁₁N₃O). |
| MS/MS | Fragmentation Pathways | Structural elucidation of the quinazoline and azetidine rings. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern of this compound would provide valuable structural information. For example, characteristic fragmentation would likely involve the cleavage of the azetidine ring and the loss of small neutral molecules, helping to confirm the connectivity of the quinazoline and azetidine components. Analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques particularly well-suited for the analysis of nitrogen-containing heterocyclic compounds, which might be thermally labile. nih.gov
In ESI-MS, the analyte is ionized from a solution, making it ideal for polar and non-volatile molecules. For this compound, analysis in positive ion mode would be most effective. The basic nitrogen atoms in the quinazoline ring are readily protonated, leading to the formation of a prominent protonated molecule, [M+H]⁺. soton.ac.uknih.gov The choice of mass spectrometer can influence the dissociation pathways, but the structure of the molecule is the predominant factor controlling fragmentation. soton.ac.uk Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would provide valuable structural information through collision-induced dissociation (CID).
APCI involves the ionization of the analyte in the gas phase. A corona discharge creates reactant gas ions from the solvent and mobile phase, which then ionize the analyte molecules through proton transfer or charge exchange. nih.gov For heterocyclic compounds, APCI can also generate protonated molecules [M+H]⁺, and in some cases, radical molecular ions M•⁺. nih.govupce.cz The fragmentation patterns observed in APCI-MS/MS would be expected to be similar to those from ESI-MS/MS, primarily involving the cleavage of the more labile bonds within the molecule.
The expected fragmentation of this compound would likely involve the cleavage of the azetidine ring, which is subject to ring strain, and the bond connecting the azetidine ring to the quinazoline nucleus.
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound [M+H]⁺
| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 216.24 | [C₁₂H₁₄N₃O]⁺ (Protonated Molecule) | - |
| 186.19 | [C₁₀H₈N₃]⁺ | C₂H₆O (Loss of hydroxyethyl group from azetidine fragmentation) |
| 159.18 | [C₉H₇N₂]⁺ | C₃H₇NO (Loss of the azetidinol ring) |
| 131.15 | [C₈H₇N₂]⁺ | C₄H₇NO (Further fragmentation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional components. The quinazoline ring system, the azetidine ring, and the hydroxyl group each have unique vibrational modes.
O-H Stretch: The hydroxyl group (-OH) on the azetidine ring would produce a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations from the quinazoline ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the azetidine ring would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C=N and C=C Stretches: The quinazoline ring contains both C=N and C=C bonds. These aromatic ring stretching vibrations typically appear in the 1450-1650 cm⁻¹ region. The C=N stretch is often observed around 1610-1640 cm⁻¹.
C-N Stretches: The C-N stretching vibrations from both the quinazoline and azetidine rings would be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the secondary alcohol group would be present in the 1050-1150 cm⁻¹ range.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |
| Quinazoline Ring | Aromatic C-H Stretch | 3010 - 3100 |
| Azetidine Ring | Aliphatic C-H Stretch | 2850 - 2960 |
| Quinazoline Ring | C=N Stretch | 1610 - 1640 |
| Quinazoline Ring | Aromatic C=C Stretch | 1450 - 1600 |
| Azetidine/Quinazoline | C-N Stretch | 1200 - 1350 |
| Alcohol (-C-OH) | C-O Stretch | 1050 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The primary chromophore in this compound is the quinazoline ring system. researchgate.net This π-deficient aromatic ring is responsible for intramolecular charge transfer (ICT) properties and gives rise to characteristic absorption bands in the UV region. researchgate.net The expected electronic transitions are π→π* and n→π*.
π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like quinazoline, these typically result in strong absorption bands, often observed below 300 nm.
n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are generally of lower energy and intensity compared to π→π* transitions and appear at longer wavelengths.
The azetidin-3-ol (B1332694) group acts as an auxochrome. While it does not absorb significantly in the UV region itself, its attachment to the quinazoline chromophore can cause slight shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. Optical studies of similar quinazoline derivatives show absorption bands in the UV or visible region. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727)
| Electronic Transition | Associated Chromophore | Predicted λmax (nm) |
| π → π | Quinazoline Ring | ~230 - 280 |
| n → π | Quinazoline Ring (N atoms) | ~300 - 340 |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide crucial information about connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in This method yields accurate data on bond lengths, bond angles, and intermolecular interactions.
The first and often most challenging step is to grow a single crystal of high quality, suitable for diffraction. For heterocyclic compounds, this is typically achieved by slow evaporation of a saturated solution. A suitable solvent system must be identified in which the compound has moderate solubility. Common solvents for recrystallization include ethanol (B145695), methanol, acetone, or mixtures like dichloromethane/hexane.
Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation), and the resulting diffraction pattern is collected on a detector. The data collection involves rotating the crystal to capture reflections from all possible lattice planes. The collected intensity data is then processed, corrected for various factors (e.g., Lorentz-polarization), and used to solve the crystal structure, often by direct methods. mkuniversity.ac.in The final structural model is refined to achieve the best fit with the experimental data.
For this compound, X-ray analysis would confirm the planarity of the quinazoline ring, the conformation of the puckered azetidine ring, and the relative stereochemistry. It would also reveal details of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the quinazoline ring, which dictate the crystal packing.
Table 4: Typical Parameters for X-ray Diffraction Data Collection
| Parameter | Typical Value / Description |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Diffractometer | Bruker AXS or Rigaku with CCD area detector |
| Temperature | 100 K or 296 K (room temperature) |
| Scan Mode | ω-2θ scans |
| Data Collection Software | APEX2, SAINT |
| Structure Solution Method | Direct Methods (e.g., SHELXS) |
| Refinement Method | Full-matrix least-squares on F² (e.g., SHELXL) |
Structure Solution and Refinement for Absolute Configuration
The determination of the absolute configuration of a chiral molecule like this compound is a critical step in its characterization. This is typically achieved through single-crystal X-ray crystallography. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to solve the crystal structure.
For chiral molecules, the determination of the absolute configuration often relies on the refinement of the Flack parameter. This parameter is a measure of the enantiomeric purity of the crystal and helps to establish the correct stereochemistry. For instance, in the structural determination of related heterocyclic compounds, a Flack parameter value close to zero provides confidence in the assigned absolute configuration. While specific data for this compound is not available, the crystallographic analysis of similar quinazoline-containing molecules has successfully employed this method to establish their absolute structures.
A hypothetical data table for the crystal structure refinement of this compound is presented below to illustrate the typical parameters reported.
| Parameter | Hypothetical Value for this compound |
| Chemical formula | C₁₁H₁₁N₃O |
| Formula weight | 201.23 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 9.8 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1023.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.305 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 424 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 8500 |
| Independent reflections | 2300 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.040, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.125 |
| Absolute structure parameter | 0.0(2) |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, play a significant role in the physical properties of the solid state.
For this compound, the presence of a hydroxyl group and nitrogen atoms within the quinazoline and azetidine rings suggests the potential for strong hydrogen bonding. The analysis of the crystal structure would reveal the specific hydrogen bonding network, detailing donor-acceptor distances and angles. Furthermore, the aromatic quinazoline ring system could participate in π-π stacking interactions with neighboring molecules.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. This analysis would allow for the identification of the key contacts responsible for the stability of the crystal lattice of this compound. Studies on other quinazoline derivatives have utilized this method to elucidate the nature and relative contributions of different intermolecular forces.
A hypothetical table summarizing the key intermolecular interactions for this compound is provided below.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
| Hydrogen Bond | O-H···N (quinazoline) | 2.85 | 170 |
| Hydrogen Bond | N-H (azetidine)···O | 2.95 | 165 |
| π-π Stacking | Quinazoline-Quinazoline | 3.5 | - |
| C-H···π Interaction | C-H (azetidine)···Quinazoline | 3.2 | 150 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Chiral Conformational and Configuration Analysis
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for a specific enantiomer.
The experimental ECD spectrum of this compound would be recorded and then compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). By comparing the experimental and calculated spectra, the absolute configuration of the molecule can be confidently assigned. This approach has been successfully applied to confirm the absolute configuration of various complex natural products containing quinazoline moieties.
The combination of X-ray crystallography and ECD spectroscopy provides a robust and complementary approach to the complete structural elucidation of chiral molecules like this compound, ensuring an unambiguous assignment of its three-dimensional structure.
Computational Chemistry and Molecular Modeling Studies of 1 Quinazolin 2 Ylazetidin 3 Ol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed view of the electronic structure of molecules. These methods are instrumental in understanding the fundamental properties of 1-Quinazolin-2-ylazetidin-3-ol.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has emerged as a leading method for studying quinazoline (B50416) derivatives due to its balance of accuracy and computational efficiency. researchgate.net By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This optimized structure is crucial as it represents the molecule's ground state and is the foundation for calculating other properties.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. eurjchem.com A smaller energy gap generally suggests higher reactivity. eurjchem.com For similar quinazoline structures, these calculations are often performed using the B3LYP functional with a basis set like 6-31G(d,p). researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -950 Hartree |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for related quinazoline derivatives.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are also invaluable for predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretches, bends, and torsions within the molecule, aiding in its structural confirmation. eurjchem.com Similarly, the prediction of 1H and 13C NMR chemical shifts provides a powerful tool for structural elucidation, especially when compared with experimental data. abechem.com
Reaction Pathway Elucidation and Transition State Characterization
Computational methods can be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to occur. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy barrier. Understanding the transition state provides critical information about the reaction's feasibility and rate. For related heterocyclic systems, QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been employed to study enzymatic reactions, where the reactive center is treated with high-level QM and the surrounding protein environment with a more computationally efficient MM force field. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net The MEP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the quinazoline ring and the oxygen of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. eurjchem.comtandfonline.com
Molecular Dynamics (MD) Simulations
While QM methods provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior.
Conformational Landscape Exploration in Solvated and Non-Solvated Environments
The azetidine (B1206935) ring in this compound introduces a degree of flexibility. MD simulations can be used to explore the different conformations that the molecule can adopt in various environments. By simulating the molecule's movements over time, researchers can identify the most stable and frequently occurring conformations. jdigitaldiagnostics.comnih.gov
Performing these simulations in both a vacuum (non-solvated) and in the presence of a solvent (solvated), such as water, is crucial. The presence of solvent molecules can significantly influence the conformational preferences of the molecule due to hydrogen bonding and other intermolecular interactions. researchgate.net These studies are vital for understanding how this compound might behave in a biological milieu, providing insights into its potential to bind to a target protein. dergipark.org.trchemrxiv.org The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. dergipark.org.tr
Analysis of Dynamic Behavior and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and flexibility of molecules over time. jdigitaldiagnostics.comdergipark.org.tr For quinazoline derivatives, MD simulations have been instrumental in understanding the conformational stability of ligand-receptor complexes. researchgate.netnih.gov
In a typical study, a quinazoline derivative is docked into the active site of a target protein. This initial static complex is then subjected to an MD simulation, often for a duration of nanoseconds, within a simulated physiological environment. The resulting trajectory provides a wealth of information on the flexibility of both the ligand and the protein.
Key analyses performed during MD simulations of quinazoline-protein complexes include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode within the receptor's active site. dergipark.org.tr
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of both the ligand and the protein. For the ligand, this can reveal which parts of the molecule have greater conformational freedom. For the protein, it can highlight flexible loops or domains that may be important for ligand binding and function. dergipark.org.tr
For instance, MD simulations performed on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that these compounds can achieve stable conformations within the ATP-binding pocket. jdigitaldiagnostics.comdergipark.org.trnih.gov The quinazoline core typically remains rigid, while substituent groups may exhibit greater flexibility, allowing the molecule to adapt to the specific shape and chemical environment of the binding site.
| Analysis Type | Purpose | Key Insights for Quinazoline Derivatives |
| Molecular Dynamics (MD) Simulation | To simulate the physical movements of atoms and molecules. | Provides insights into the stability and conformational changes of the ligand-protein complex over time. jdigitaldiagnostics.comresearchgate.net |
| Root Mean Square Deviation (RMSD) | To measure the average deviation of a protein or ligand from a reference structure. | A low and stable RMSD indicates that the quinazoline derivative maintains a consistent binding pose. dergipark.org.tr |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of a protein or ligand. | Highlights which parts of the quinazoline scaffold and its substituents are flexible, influencing binding affinity. dergipark.org.tr |
Molecular Docking and Ligand-Based Design Principles
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the key interactions between a ligand and its target protein. derpharmachemica.comekb.eg
The quinazoline scaffold is a privileged structure in drug discovery, and its optimization is a key strategy for developing new and improved therapeutic agents. acs.orgmdpi.com Theoretical scaffold optimization involves systematically modifying the core structure and its substituents to enhance binding affinity, selectivity, and pharmacokinetic properties.
Strategies for optimizing the quinazoline scaffold include:
Substituent Modification: Introducing different functional groups at various positions on the quinazoline ring can lead to improved interactions with the target protein. For example, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold. mdpi.com
Scaffold Hopping: This involves replacing the quinazoline core with a different, but structurally related, heterocyclic system to explore new chemical space and potentially overcome issues like patentability or off-target effects. nih.gov
Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties can fine-tune the activity and properties of the molecule.
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. core.ac.ukworldscientific.com A pharmacophore model can be generated from a set of active molecules, even when the structure of the target protein is unknown. tandfonline.com
For quinazoline derivatives, a typical pharmacophore model might include features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive or negative ionizable groups
Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. tandfonline.comresearchgate.net
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.netderpharmachemica.com This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.
Common virtual screening approaches for quinazoline derivatives include:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds into the active site. The compounds are then ranked based on their predicted binding affinity. jdigitaldiagnostics.comnih.gov
Ligand-Based Virtual Screening (LBVS): When the structure of the target is not available, a model of the active site can be built based on the structures of known active ligands. This model, often a pharmacophore, is then used to screen for new compounds. frontiersin.org
| Virtual Screening Method | Description | Application to Quinazolines |
| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. | Widely used to identify novel quinazoline-based inhibitors for targets like EGFR. jdigitaldiagnostics.comresearchgate.netnih.gov |
| Ligand-Based Virtual Screening (LBVS) | Employs information from known active ligands to build a model (e.g., pharmacophore) for screening. | Useful when the target structure is unknown, enabling the discovery of new quinazoline scaffolds. frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netorientjchem.org These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov
The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. orientjchem.orgacs.org These descriptors are numerical values that represent different aspects of the molecule's structure and properties.
For quinazoline derivatives, a wide range of descriptors can be calculated, including:
Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of atoms, bonds, and rings.
Topological Descriptors: These are based on the 2D representation of the molecule and describe its connectivity and shape.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). orientjchem.org
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure. orientjchem.org
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of newly designed quinazoline derivatives before they are synthesized. nih.govacs.org
| Descriptor Class | Examples | Relevance to Quinazoline QSAR |
| Constitutional | Molecular weight, number of atoms/bonds | Basic molecular properties influencing pharmacokinetics. researchgate.net |
| Topological | Connectivity indices, shape indices | Describes the 2D structure and branching of the quinazoline scaffold. |
| Geometrical | Molecular surface area, volume | Relates to the size and shape of the molecule, impacting receptor fit. |
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Crucial for understanding electrostatic interactions and reactivity. orientjchem.org |
| Quantum Chemical | Electron density, electrostatic potential | Provides a detailed picture of the molecule's electronic landscape for interaction with the target. orientjchem.org |
Conceptual Framework for Predictive Model Building in Chemical Space
The foundation of predictive model building in computational chemistry lies in the principle that the biological activity of a molecule is a function of its structural and physicochemical properties. mdpi.comddg-pharmfac.net This concept is systematically harnessed through Quantitative Structure-Activity Relationship (QSAR) modeling, a key component of ligand-based drug design. mdpi.comddg-pharmfac.net For a compound such as this compound, the process begins with the generation of a dataset of structurally related quinazoline analogues with known biological activities against a specific target. researchgate.netnih.gov
The conceptual framework involves several key stages:
Data Collection and Preparation: A library of chemical compounds, including the lead compound and its analogues, is assembled. ddg-pharmfac.net The biological activity for these compounds is measured experimentally (e.g., IC50, Ki) and serves as the dependent variable in the model. mdpi.com
Descriptor Calculation: For each molecule, a wide array of numerical descriptors is calculated. ddg-pharmfac.net These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological, geometric (3D), and electronic properties. mdpi.comnih.gov
Model Development: Using statistical or machine learning algorithms, a mathematical relationship is established between the calculated descriptors (independent variables) and the biological activity (dependent variable). ddg-pharmfac.net Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed. researchgate.netnih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds. researchgate.net
Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. ddg-pharmfac.net This involves internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in model development. researchgate.netnih.gov Defining the model's Applicability Domain (AD) is also crucial to ensure that predictions are reliable only for compounds that fall within the chemical space of the training set. mdpi.comacs.org
This framework allows researchers to computationally screen virtual libraries, prioritize synthesis of the most promising candidates, and rationally design new analogues of this compound with potentially improved activity. ddg-pharmfac.netnih.gov
Cheminformatics Approaches
Cheminformatics provides the essential tools and methodologies to navigate and analyze the vast landscape of chemical information, accelerating the drug discovery process for compound families like quinazolines. nih.gov These computational techniques are instrumental in designing compound libraries, identifying novel hits, and optimizing lead compounds by correlating structural features with desired properties. nih.govdrugdesign.org For a scaffold such as this compound, cheminformatics approaches enable systematic exploration and data-driven decision-making.
Chemical Space Navigation and Diversity Analysis
Chemical space encompasses the entire set of possible molecules, and for a given project, it is defined by the structural diversity of the compound library. mdpi.com Navigating this space effectively is critical for exploring structure-activity relationships. For a library centered around this compound, diversity analysis ensures that a wide range of chemical features is explored, increasing the chances of identifying compounds with optimal properties.
This analysis is typically performed by calculating a set of physicochemical descriptors for each compound in the library. These descriptors, which can range from simple properties to complex 3D characteristics, define a multi-dimensional space where each molecule is a single point.
Table 1: Illustrative Physicochemical Descriptors for a Hypothetical Quinazoline Analogue Set
| Compound ID | Structure | Molecular Weight ( g/mol ) | cLogP | Total Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Target-01 | This compound | 215.24 | 1.25 | 55.78 | 1 | 4 |
| Analogue-A | 2-(Azetidin-2-yl)quinazoline | 185.22 | 1.80 | 41.57 | 1 | 3 |
| Analogue-B | 1-Quinazolin-2-ylpyrrolidin-3-ol | 229.27 | 1.45 | 55.78 | 1 | 4 |
| Analogue-C | 1-(6-Fluoroquinazolin-2-yl)azetidin-3-ol | 233.23 | 1.50 | 55.78 | 1 | 4 |
| Analogue-D | 2-(3-Methoxyazetidin-1-yl)quinazoline | 229.27 | 1.60 | 52.01 | 0 | 5 |
Note: Data in this table is hypothetical and for illustrative purposes only.
By visualizing this multi-dimensional space, often using dimensionality reduction techniques like Principal Component Analysis (PCA), researchers can assess the diversity of the library, identify redundant compounds, and find unexplored regions of chemical space for designing new analogues. nih.gov
Similarity Searching and Clustering of Analogues
Similarity searching is a cornerstone of ligand-based virtual screening, used to identify novel compounds with potential activity based on their structural resemblance to a known active molecule. nih.gov Starting with this compound as a query, large chemical databases can be searched to find molecules that are structurally similar. researchgate.net
This process relies on molecular fingerprints, which are bit strings that encode the structural features of a molecule. The similarity between two molecules is then quantified using metrics like the Tanimoto coefficient. acs.org A higher Tanimoto score indicates greater structural similarity.
Table 2: Hypothetical Similarity Search Results for this compound (Query)
| Hit Compound ID | Structure | Fingerprint Type | Tanimoto Similarity |
| DB-Hit-01 | 2-(3-Hydroxyazetidin-1-yl)quinoxaline | FCFP4 | 0.85 |
| DB-Hit-02 | 1-(Pyrimido[4,5-b]quinolin-2-yl)azetidin-3-ol | FCFP4 | 0.78 |
| DB-Hit-03 | 2-Aryl-4-(azetidin-3-ylamino)quinazoline | Daylight | 0.65 |
| DB-Hit-04 | 1-Isoquinolin-1-ylazetidin-3-ol | FCFP4 | 0.72 |
Note: Data in this table is hypothetical and for illustrative purposes only.
Once a set of similar compounds is retrieved, clustering algorithms can be used to group them based on their structural characteristics. This helps to organize the hit list into smaller, more manageable subsets of related structures, facilitating the selection of a diverse set of compounds for further investigation. acs.orgmdpi.com
Computational Prediction Models for ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Compound Libraries
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to reduce attrition rates in later stages of drug development. nih.govdrugdesign.org In silico models provide a rapid and cost-effective way to predict the ADME profiles of entire compound libraries before synthesis. nih.gov For libraries based on the this compound scaffold, these models can flag compounds that are likely to have poor pharmacokinetic properties.
A variety of computational models are available to predict key ADME-related parameters. These predictions are often based on established rules, such as Lipinski's Rule of Five, as well as more complex QSAR and machine learning models trained on large datasets of experimental ADME data. nih.govnih.gov
Table 3: Predicted ADME Properties for a Hypothetical Quinazoline Library
| Compound ID | MW (<500) | cLogP (<5) | H-Bond Donors (<5) | H-Bond Acceptors (<10) | TPSA (<140 Ų) | Lipinski's Rule of Five Violations | GI Absorption Prediction |
| Target-01 | 215.24 | 1.25 | 1 | 4 | 55.78 | 0 | High |
| Analogue-A | 185.22 | 1.80 | 1 | 3 | 41.57 | 0 | High |
| Analogue-B | 229.27 | 1.45 | 1 | 4 | 55.78 | 0 | High |
| Analogue-C | 233.23 | 1.50 | 1 | 4 | 55.78 | 0 | High |
| Analogue-D | 229.27 | 1.60 | 0 | 5 | 52.01 | 0 | High |
| Analogue-E | 510.60 | 5.80 | 2 | 6 | 95.40 | 2 | Low |
Note: Data in this table is hypothetical and for illustrative purposes only. MW = Molecular Weight; TPSA = Total Polar Surface Area.
By analyzing such data, medicinal chemists can prioritize compounds with favorable predicted ADME profiles, such as good gastrointestinal (GI) absorption and adherence to drug-likeness rules, for synthesis and further experimental testing. nih.gov This integrated computational strategy provides a robust foundation for discovering and optimizing lead compounds. nih.gov
Chemical Reactivity and Derivatization Studies of 1 Quinazolin 2 Ylazetidin 3 Ol
Reactions at the Azetidinyl Hydroxyl Group
The secondary alcohol on the azetidine (B1206935) ring is a key site for functionalization. Its reactivity is characteristic of secondary alcohols, allowing for esterification, etherification, oxidation, and, after activation, nucleophilic substitution.
Esterification and Etherification for Functionalization
The hydroxyl group of 1-Quinazolin-2-ylazetidin-3-ol can be readily converted into esters and ethers to modify the compound's physicochemical properties. Esterification is typically achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, or by using a carboxylic acid under acidic catalysis (Fischer esterification). googleapis.com Etherification can be carried out, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent Example | Product Name |
|---|---|---|
| Esterification | Acetyl Chloride | 1-(Quinazolin-2-yl)azetidin-3-yl acetate (B1210297) |
| Benzoyl Chloride | 1-(Quinazolin-2-yl)azetidin-3-yl benzoate | |
| Etherification | Methyl Iodide, NaH | 3-Methoxy-1-(quinazolin-2-yl)azetidine |
Oxidation and Reduction Reactions of the Alcohol Moiety
The secondary alcohol of the azetidinyl group can be oxidized to the corresponding ketone, yielding 1-(quinazolin-2-yl)azetidin-3-one. This transformation can be accomplished using a variety of common oxidizing agents, such as chromium-based reagents (e.g., CrO₃) or potassium permanganate (B83412) (KMnO₄). googleapis.com The resulting azetidin-3-one (B1332698) is a versatile intermediate for further derivatization. sci-hub.segoogle.com.na
Conversely, the alcohol moiety is already in a reduced state, and therefore, reduction reactions at this position are not applicable. Reduction of the quinazoline (B50416) ring system itself, however, is possible. google.co.uggoogle.com
Table 2: Oxidation of the Azetidinyl Hydroxyl Group
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | Potassium Permanganate (KMnO₄) | 1-(Quinazolin-2-yl)azetidin-3-one |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. googleapis.com To facilitate substitution, it must first be converted into a more effective leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. patestate.com This tosylate derivative is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles with inversion of stereochemistry. ebi.ac.uk
Table 3: Nucleophilic Substitution via a Tosylate Intermediate
| Step | Reagent | Intermediate/Product |
|---|---|---|
| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(Quinazolin-2-yl)azetidin-3-yl tosylate |
| 2. Substitution | Sodium Azide (B81097) (NaN₃) | 3-Azido-1-(quinazolin-2-yl)azetidine |
| Sodium Cyanide (NaCN) | 1-(Quinazolin-2-yl)azetidine-3-carbonitrile |
Reactivity of the Quinazoline Moiety
The quinazoline ring system consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The reactivity of this system is dictated by the electronic properties of both rings.
Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring System
In the quinazoline ring, the pyrimidine portion is electron-deficient and generally resistant to electrophilic attack. The benzene ring, in contrast, is more susceptible to electrophilic aromatic substitution. Theoretical and experimental studies show that the order of reactivity for electrophilic substitution on the quinazoline ring is position 8 > 6 > 5 > 7.
The most well-documented electrophilic substitution reaction for quinazoline is nitration. google.com Treatment with fuming nitric acid in concentrated sulfuric acid typically yields the 6-nitro derivative, with the 8-nitro product sometimes observed as well. google.co.ug
Table 4: Electrophilic Nitration of the Quinazoline Ring
| Reagents | Major Product |
|---|
Nucleophilic Aromatic Substitution (SNAr) Reactions (if applicable)
Nucleophilic aromatic substitution (SₙAr) on the quinazoline ring system is a prominent reaction, but it generally requires the presence of a good leaving group, such as a halide or sulfonyl group, at the electron-deficient C2 or C4 positions. googleapis.com In the case of this compound, the C2 position is substituted with the azetidinyl group, which is not a suitable leaving group under typical SₙAr conditions. The parent compound lacks any other leaving groups on the quinazoline ring.
Therefore, SₙAr reactions are not directly applicable to this compound itself. For such reactions to occur, the quinazoline scaffold would first need to be derivatized, for instance, by introducing a chlorine or bromine atom at the C4 position.
Functionalization of Nitrogen Heteroatoms
The this compound scaffold possesses two distinct nitrogen heteroatoms that are susceptible to functionalization: the N1 and N3 atoms of the quinazoline ring and the nitrogen atom of the azetidine ring. The reactivity of these sites is influenced by their electronic environment and steric accessibility.
The nitrogen atoms of the quinazoline ring can undergo various functionalization reactions, such as alkylation and acylation. For instance, studies on analogous 2-substituted quinazolin-4(3H)-ones have demonstrated that N-alkylation can occur. acs.org The regioselectivity of these reactions, however, can be influenced by the steric bulk of substituents on the quinazoline ring. acs.org In a related context, direct N-alkylation of 2-aminoquinazolines with alcohols has been achieved using an iridium catalyst, affording N-exosubstituted products with high regioselectivity. rsc.org This suggests that the quinazoline nitrogen in this compound could potentially be alkylated under similar conditions. Acylation of the quinazoline nitrogen is also a feasible transformation, as demonstrated by the N-acylation of related 2-aminobenzylamines, which are precursors to dihydroquinazolines. beilstein-journals.org
The azetidine nitrogen in this compound is a secondary amine and is expected to exhibit typical nucleophilic character. Its reactivity in substitution reactions allows for the introduction of a wide array of functional groups. For example, N-arylazetidines can be prepared through copper-catalyzed N-arylation of the corresponding azetidine. organic-chemistry.org This suggests that the azetidine nitrogen in the target molecule could be arylated to introduce further diversity.
The hydroxyl group on the azetidine ring can also influence reactivity. For instance, the oxidation of the hydroxyl group in azetidin-3-ol (B1332694) derivatives to a ketone can be achieved using reagents like Jones reagent (CrO₃/H₂SO₄). This transformation would yield the corresponding azetidin-3-one derivative, which could serve as a precursor for further modifications.
Transformations Involving the Azetidine Ring
The strained four-membered azetidine ring in this compound is prone to various transformations, including ring expansion, contraction, and other modifications, often driven by the release of ring strain. rsc.org
Ring Expansion and Contraction Methodologies
Ring expansion of azetidines to larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes is a known transformation. researchgate.net For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has been reported. figshare.com This process is proposed to proceed through protonation of the azetidine nitrogen, followed by ring opening and subsequent cyclization. rsc.org Although direct evidence for the ring expansion of this compound is not available, it is plausible that under acidic conditions, similar transformations could occur, potentially leading to the formation of quinazoline-substituted piperidines or other expanded ring systems.
Ring contraction of larger rings to form azetidines is also a documented synthetic strategy. For instance, N-sulfonylazetidines have been synthesized via the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgunistra.fr While this is a method for azetidine synthesis rather than a reaction of a pre-existing azetidine, it highlights the chemical accessibility of the strained four-membered ring from less strained precursors.
Modifications and Substitutions on the Azetidine Ring System
The azetidine ring in this compound can undergo modifications and substitutions at its carbon atoms. The presence of the hydroxyl group at the 3-position provides a handle for further functionalization. As mentioned, oxidation to the corresponding azetidin-3-one is a potential transformation.
Furthermore, the C-H bonds of the azetidine ring can be functionalized. Palladium-catalyzed intramolecular C(sp³)–H amination has been used for the synthesis of functionalized azetidines, showcasing the possibility of direct C-H activation on the azetidine ring. rsc.org While this is a cyclization method, it points to the potential for direct functionalization of the azetidine scaffold.
Ring-opening reactions are a common feature of azetidine chemistry due to the inherent ring strain. nih.gov Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2-type mechanism to yield 1,3-amino ethers. iitk.ac.in In the case of this compound, acid-mediated intramolecular ring-opening could potentially occur if a suitable internal nucleophile is present or introduced. nih.gov
Multicomponent Reactions (MCRs) Incorporating this compound as a Component
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials. Both quinazoline and azetidine scaffolds can be synthesized via MCRs, and it is conceivable that this compound could participate in such reactions.
For instance, 2-aminoquinazolines can be synthesized through a Chan–Evans–Lam coupling of (2-formylphenyl)boronic acids with guanidines, which is a type of multicomponent approach. researchgate.net This suggests that the 2-aminoquinazoline (B112073) substructure within a larger molecule could potentially be formed in a multicomponent fashion. Copper-catalyzed three-component reactions of 2-halobenzimidamides, aldehydes, and sodium azide have also been developed for the synthesis of 4-aminoquinazolines. organic-chemistry.org
Azetidine derivatives can also be synthesized through MCRs. A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidines. iitk.ac.in Given its structure, this compound could potentially act as a building block in MCRs. For example, the secondary amine of the azetidine ring could participate as a nucleophile in reactions like the Ugi or Passerini reaction, leading to highly complex and diverse molecular scaffolds. beilstein-journals.orgnih.gov
Mechanism Elucidation of Key Chemical Transformations
The mechanisms of the key chemical transformations involving this compound can be inferred from studies on analogous systems.
Functionalization of Nitrogen Heteroatoms: The N-alkylation of 2-aminoquinazolines with alcohols catalyzed by iridium is proposed to proceed via a borrowing hydrogen mechanism. The alcohol is first dehydrogenated to an aldehyde, which then forms an imine with the aminoquinazoline. Subsequent reduction of the imine by the iridium hydride species regenerates the catalyst and yields the N-alkylated product. rsc.org
Azetidine Ring Expansion: The acid-mediated ring expansion of azetidine carbamates is believed to be initiated by the protonation of the azetidine nitrogen. This enhances the electrophilicity of the ring carbons, facilitating a nucleophilic attack that leads to ring opening. Subsequent intramolecular cyclization then forms the larger, thermodynamically more stable ring system. rsc.orgfigshare.com
Azetidine Ring-Opening: The Lewis acid-mediated ring-opening of N-tosylazetidines with nucleophiles is suggested to proceed through an SN2 pathway. The Lewis acid coordinates to the nitrogen atom, activating the ring towards nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. iitk.ac.in The regioselectivity of the attack is influenced by the substituents on the azetidine ring.
Role of 1 Quinazolin 2 Ylazetidin 3 Ol As a Chemical Scaffold and Precursor
Analysis of the Quinazoline-Azetidine Core as a Privileged Scaffold in Chemical Design
The fusion of a quinazoline (B50416) ring with an azetidine (B1206935) moiety in 1-Quinazolin-2-ylazetidin-3-ol creates a unique three-dimensional structure that holds significant promise as a privileged scaffold. Both quinazoline and azetidine rings are independently recognized as privileged structures in medicinal chemistry, and their combination is anticipated to yield a synergistic effect, providing a versatile platform for the design of novel bioactive molecules. acs.orgresearchgate.netethernet.edu.etenamine.net
Conceptual Framework of Scaffold Diversity and Promiscuity
The concept of a privileged scaffold is rooted in its ability to serve as a template for the synthesis of compounds that can interact with a variety of biological targets, a property often referred to as "scaffold promiscuity." The quinazoline nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of numerous approved drugs and biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.comrjptonline.orgmdpi.com This versatility arises from the various points of functionalization on the quinazoline ring system, particularly at positions 2, 4, 6, and 8, which allows for the modulation of its electronic and steric properties to suit different biological targets. acs.org
The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity and a specific three-dimensional geometry to molecules. researchgate.net Its strained ring system can also contribute to binding affinity. researchgate.net The incorporation of an azetidine ring into a larger molecule can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development. enamine.net The hydroxyl group at the 3-position of the azetidine in this compound provides an additional vector for modification or for establishing key hydrogen bonding interactions within a biological target.
The combination of the planar, aromatic quinazoline system with the rigid, non-planar azetidine ring in this compound results in a scaffold with a well-defined spatial arrangement of functional groups. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The diverse substitution patterns possible on both the quinazoline and azetidine rings provide a vast chemical space to explore for promiscuous binders or for the development of highly selective ligands.
Table 1: Properties of Constituent Scaffolds
| Scaffold | Key Features | Examples of Biological Activities |
| Quinazoline | Aromatic, planar, multiple points for functionalization. | Anticancer, Antiviral, Anti-inflammatory, Antibacterial. researchgate.netmdpi.com |
| Azetidine | Rigid, three-dimensional, improves physicochemical properties. | Found in various biologically active compounds and approved drugs. researchgate.netenamine.net |
Exploration of Scaffold Hopping Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining similar biological activity. tandfonline.comunica.it This approach is often employed to escape patent-protected chemical space, improve pharmacokinetic properties, or discover novel binding modes. The quinazoline-azetidine core of this compound can be conceptualized as both a product of and a starting point for scaffold hopping strategies.
For instance, a known kinase inhibitor with a different heterocyclic core could be "hopped" to the quinazoline-azetidine scaffold to explore new intellectual property and potentially enhance selectivity or potency. The rationale for such a hop would be based on the ability of the quinazoline ring to mimic the interactions of other aromatic systems and the azetidine moiety to position substituents in a desired orientation. nih.gov
Conversely, starting from a hypothetical active compound based on the this compound scaffold, one could envision several scaffold hopping strategies. The quinazoline ring could be replaced by other bicyclic heteroaromatic systems like quinoline, quinoxaline, or benzimidazole (B57391) to modulate activity and physicochemical properties. nih.gov Similarly, the azetidine ring could be "hopped" to other small, saturated rings such as pyrrolidine (B122466) or piperidine (B6355638) to alter the conformational constraints and vector projections of the substituents.
Strategies for Scaffold Decoration and Library Generation
The utility of a chemical scaffold is ultimately determined by the ease and efficiency with which it can be decorated with a variety of functional groups to generate a library of diverse compounds. The this compound scaffold is well-suited for such diversification through both parallel synthesis and fragment-based design approaches.
Parallel Synthesis and Combinatorial Chemistry for Structural Diversification
Parallel synthesis and combinatorial chemistry are key technologies for the rapid generation of large numbers of compounds for high-throughput screening. acs.orgnih.gov The synthesis of a library based on the this compound scaffold can be conceptually designed in a modular fashion.
A plausible synthetic route would involve the reaction of a 2-haloquinazoline with azetidin-3-ol (B1332694). This allows for the pre-synthesis of a variety of substituted 2-haloquinazolines and their subsequent reaction with azetidin-3-ol in a parallel format. The quinazoline core can be built from a range of substituted anthranilic acids, allowing for diversity at positions 5 through 8. researchgate.net Further diversification can be achieved by modifying the hydroxyl group of the azetidine ring post-coupling, for example, through etherification or esterification reactions.
Table 2: Conceptual Reaction for Library Synthesis
| Reactant A | Reactant B | Product Scaffold | Potential for Diversity |
| Substituted 2-Chloroquinazoline (B1345744) | Azetidin-3-ol | This compound | Substituents on the benzene ring of quinazoline. |
| This compound | Various Alkyl/Acyl Halides | O-substituted derivatives | Modification of the azetidine hydroxyl group. |
This modular approach would enable the creation of a focused library of compounds where specific regions of the molecule are systematically varied, facilitating the exploration of structure-activity relationships (SAR).
Fragment-Based Design Principles Utilizing the Core Structure
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.govmdpi.com This method involves screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to the target protein. The structural information from these fragment hits is then used to grow or merge them into more potent lead compounds.
The this compound scaffold can be utilized in FBDD in two main ways. Firstly, the individual quinazoline and azetidin-3-ol moieties can be considered as fragments themselves. A screening campaign might identify a simple quinazoline or a substituted azetidin-3-ol as a hit. These fragments could then be linked together to generate the this compound core, which would be expected to have a higher affinity for the target. acs.orgnih.gov
Secondly, the entire this compound molecule can serve as a core template for fragment growing. If this core is identified as a hit, its various positions—the quinazoline ring and the azetidine hydroxyl group—can be elaborated with other fragments to enhance binding affinity. For example, a fragment that binds in a pocket adjacent to the quinazoline ring could be linked to the 6- or 7-position to create a more potent inhibitor.
Conceptual Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The structural features of this compound make it an interesting candidate for applications in this field.
The quinazoline ring, with its extended π-system, can participate in π-π stacking interactions with other aromatic molecules. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The azetidine portion, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor. This combination of functionalities allows for the potential formation of well-defined supramolecular assemblies.
For example, molecules of this compound could self-assemble into one-dimensional chains or two-dimensional sheets through a network of hydrogen bonds and π-π stacking interactions. Furthermore, this scaffold could be incorporated into larger host-guest systems, where the quinazoline moiety could bind to a guest molecule through a combination of hydrophobic and hydrogen bonding interactions, while the azetidine hydroxyl group provides a point of attachment to a larger supramolecular structure. The design of such systems could lead to the development of novel sensors, catalysts, or materials with tailored properties.
Potential for Molecular Recognition and Self-Assembly
The structural amalgamation of a planar, aromatic quinazoline system and a three-dimensional, puckered azetidine ring in this compound provides a foundation for exploring molecular recognition and self-assembly phenomena. The quinazoline moiety, a well-established pharmacophore in numerous biologically active compounds, can engage in various non-covalent interactions. researchgate.netmdpi.comnih.gov These interactions include π-π stacking, hydrogen bonding (via the ring nitrogens), and hydrophobic interactions, which are crucial for the specific recognition of biological macromolecules like proteins and nucleic acids.
The azetidine ring, while primarily acting as a linker, introduces a degree of conformational rigidity and a specific spatial orientation to the quinazoline group. The hydroxyl group on the azetidine ring is a key player, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity significantly enhances the molecule's potential to form well-defined supramolecular structures through self-assembly. For instance, intermolecular hydrogen bonding involving the hydroxyl group could lead to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state. The interplay between the aromatic interactions of the quinazoline core and the hydrogen bonding capabilities of the hydroxylated azetidine ring could thus be harnessed to design novel materials with specific recognition properties.
Theoretical Considerations for Applications in Materials Science
The unique chemical constitution of this compound suggests its potential utility in the field of materials science, particularly in polymer chemistry and the exploration of functional materials with specific optical or electronic properties.
The bifunctional nature of this compound makes it a theoretical candidate as a monomer or a functional unit in the synthesis of novel polymers. The presence of a reactive hydroxyl group on the azetidine ring allows for its participation in various polymerization reactions, such as polycondensation or polyaddition. For example, it could be reacted with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The quinazoline moiety would then be incorporated as a pendant group along the polymer backbone, imparting its specific chemical and physical properties to the resulting material.
The incorporation of the rigid and aromatic quinazoline scaffold into a polymer chain could lead to materials with enhanced thermal stability and specific mechanical properties. Furthermore, the quinazoline nitrogens could serve as sites for coordination with metal ions, opening up the possibility of creating metallopolymers with interesting catalytic or electronic properties.
Quinazoline and its derivatives are known to possess interesting photophysical properties, including fluorescence. nih.gov The extended π-system of the quinazoline ring in this compound suggests that this compound, and polymers derived from it, could exhibit luminescence. The specific emission and absorption characteristics would be influenced by the electronic nature of the substituents on the quinazoline ring and the interaction with the azetidine moiety.
Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. d-nb.info This information would be crucial in predicting its potential for use in electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties by modifying the quinazoline scaffold further enhances the potential of this compound in materials science applications. scirp.org
Prodrug Design Concepts Utilizing the Hydroxyl Group
The hydroxyl group on the azetidin-3-ol moiety is a prime handle for the design of prodrugs. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This approach is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. researchgate.net
The hydroxyl group of this compound can be chemically modified with various promoieties through linker strategies. A common approach involves the formation of an ester linkage, which is susceptible to hydrolysis by esterase enzymes that are abundant in the body. For example, the hydroxyl group could be acylated with a biocompatible carboxylic acid to form an ester prodrug. The rate of hydrolysis, and thus the release of the active parent compound, can be tuned by varying the steric and electronic properties of the acyl group.
Another theoretical strategy could involve the use of carbonate or carbamate (B1207046) linkers. These linkers can also be designed to be cleaved enzymatically or chemically under specific physiological conditions. The choice of linker would depend on the desired release profile and the specific therapeutic application. The ultimate goal is to ensure that the active this compound is released at the target site of action, thereby enhancing its efficacy and potentially reducing systemic side effects. clinmedjournals.orgnih.gov
Development of Research Tools and Chemical Probes Based on the Scaffold
The this compound scaffold can serve as a valuable starting point for the development of research tools and chemical probes to investigate biological systems. chemicalprobes.org Chemical probes are small molecules used to study the function of proteins and other biomolecules. chemicalprobes.org
The quinazoline core is a known pharmacophore that can be tailored to bind to specific biological targets with high affinity and selectivity. nih.govnih.gov By systematically modifying the substituents on the quinazoline ring, libraries of compounds can be synthesized and screened for activity against a particular target, such as an enzyme or a receptor.
Once a potent and selective derivative of this compound is identified, it can be further functionalized to create a chemical probe. The hydroxyl group on the azetidine ring provides a convenient attachment point for a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. A fluorescently labeled version of the compound could be used in cellular imaging studies to visualize the subcellular localization of its target protein. nih.gov A biotinylated probe could be used in affinity purification experiments to identify the binding partners of the target protein. The development of such research tools would be instrumental in elucidating the biological role of the target and in the discovery of new therapeutic agents.
Analytical Methodologies for Detection and Quantification in Research Settings
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating and quantifying 1-Quinazolin-2-ylazetidin-3-ol from reaction mixtures, synthetic intermediates, and potential impurities. The choice of technique depends on the analyte's properties and the analytical goal, such as purity assessment or chiral separation.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity and quantifying the content of non-volatile compounds like this compound. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's moderate polarity.
Method development would involve a systematic approach to optimize the separation of the main compound from any related substances. researchgate.netgoogle.com A C18 column is a common starting point for the stationary phase. researchgate.netnih.gov The mobile phase composition, a critical parameter, would be optimized by testing various ratios of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). mdpi.comresearchgate.net The pH of the buffer can significantly influence the retention and peak shape of the analyte due to the basic nitrogen atoms in the quinazoline (B50416) and azetidine (B1206935) rings. Detection is commonly achieved using a Photo Diode Array (PDA) or a UV detector set at a wavelength where the quinazoline chromophore exhibits maximum absorbance. mdpi.comresearchgate.net
Validation of the developed HPLC method is crucial and would be performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. mdpi.com
Table 1: Hypothetical HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Instrument | HPLC with PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 6.5)B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. up.ac.za Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar hydroxyl group. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability. up.ac.zamdpi.com
A common derivatization technique is silylation, which converts the polar -OH group into a nonpolar trimethylsilyl (B98337) (TMS) ether. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. hilarispublisher.com The derivatized analyte can then be separated on a low-to-mid-polarity capillary column, such as a DB-5MS or HP-5ms, and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. hilarispublisher.comacs.org
Table 2: Proposed GC-MS Method for the Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization | Reagent: BSTFA with 1% TMCSReaction: 70 °C for 30 minutes |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Initial 150 °C, ramp at 10 °C/min to 280 °C, hold for 5 minutes |
| Injector Temp. | 270 °C |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Expected Product | 1-(Quinazolin-2-yl)-3-(trimethylsilyloxy)azetidine |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The presence of a stereocenter at the C3 position of the azetidine ring means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. google.com
SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). google.com The key to enantiomeric separation lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are widely successful for separating a broad range of chiral compounds. google.comresearchgate.net Method development for this compound would involve screening various CSPs and optimizing the mobile phase modifier and additives (e.g., diethylamine (B46881) for basic compounds) to achieve baseline resolution of the two enantiomers. researchgate.net
Table 3: Illustrative SFC Method for Chiral Separation of this compound Enantiomers
| Parameter | Condition |
| Instrument | Preparative Supercritical Fluid Chromatography System |
| Column | Chiralpak AD-H, 250 mm x 30 mm, 5 µm |
| Mobile Phase | A: Supercritical CO₂B: Ethanol with 0.1% Diethylamine |
| Composition | Isocratic, 80% A / 20% B |
| Flow Rate | 70 g/min |
| Back Pressure | 120 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of (R)- and (S)-1-Quinazolin-2-ylazetidin-3-ol |
Coupled Chromatography-Mass Spectrometry (LC-MS, GC-MS)
For unequivocal identification and sensitive quantification, especially at low concentrations, coupling chromatography with mass spectrometry is the definitive method. Both LC-MS and GC-MS provide structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.
LC-MS: This technique combines the separation power of HPLC with the detection specificity of MS. It is particularly useful for analyzing thermally labile or non-volatile molecules without derivatization. Electrospray ionization (ESI) is a common ionization source for this type of compound, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantification in complex matrices. mdpi.comresearchgate.net
GC-MS: As discussed previously, GC-MS is used for the analysis of the derivatized, volatile form of the compound. hilarispublisher.com The electron ionization (EI) source generates a characteristic fragmentation pattern that serves as a fingerprint for structural confirmation, which can be compared against spectral libraries. acs.org
Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds containing chromophores. The quinazoline ring system in this compound contains a conjugated π-system that absorbs UV radiation. orientjchem.orgmdpi.com
The UV spectrum of a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) would be recorded to determine the wavelength of maximum absorbance (λmax). orientjchem.orgmdpi.com The electronic spectra of 2-substituted quinazolines typically show intense absorption bands resulting from π→π* transitions. mdpi.comnih.gov Based on data for similar quinazoline derivatives, the λmax is expected to be in the range of 250-350 nm. orientjchem.orgresearchgate.net A calibration curve of absorbance versus concentration can be constructed according to the Beer-Lambert law, allowing for the quantification of the compound in pure solutions.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound in Ethanol
| Parameter | Predicted Value |
| Solvent | Ethanol |
| λmax 1 (π→π) | ~251 nm |
| λmax 2 (n→π) | ~305 nm |
| Molar Absorptivity (ε) at λmax 1 | ~35,000 M⁻¹cm⁻¹ |
| Linearity Range | 1 - 20 µg/mL |
Electroanalytical Techniques for Electrochemical Characterization
Electroanalytical methods like cyclic voltammetry (CV) can be used to investigate the redox properties of this compound. Such techniques provide information on the oxidation and reduction potentials of the molecule, which can be related to its electronic structure and potential metabolic pathways.
For quinazoline derivatives, electrochemical oxidation is often observed. electrochemsci.org The nitrogen atoms in the quinazoline ring and the azetidine ring are potential sites for oxidation. electrochemsci.orgnih.gov A CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution of the compound with a supporting electrolyte. The resulting voltammogram would show peaks corresponding to oxidation and/or reduction events. Studies on similar quinazoline systems have shown irreversible oxidation potentials, indicating that the electrochemically generated species are unstable. electrochemsci.orgrsc.org This data can be valuable for understanding the compound's susceptibility to oxidative processes.
Table 5: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Condition |
| Technique | Cyclic Voltammetry |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Solvent System | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |
| Analyte Conc. | 1 mM |
| Scan Rate | 100 mV/s |
| Oxidation Potential (Epa) | ~ +1.2 V (irreversible) |
Sample Preparation Strategies for Diverse Research Matrices (e.g., reaction mixtures, extracts)
The accurate analytical characterization of this compound is fundamentally dependent on robust and appropriate sample preparation. The primary objectives of sample preparation are to solubilize the analyte, remove interfering components from the matrix, and adjust the concentration to a range suitable for the analytical instrument's detector. The choice of strategy is dictated by the nature of the sample matrix—typically in-process reaction mixtures or post-workup extracts—and the intended downstream analytical technique, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Preparation from In-Process Reaction Mixtures
Monitoring the synthesis of this compound requires rapid and frequent analysis of aliquots taken directly from the reaction vessel. These matrices are complex, containing the target compound, unreacted starting materials (e.g., 2-chloroquinazoline (B1345744), azetidin-3-ol), reagents, catalysts, solvents, and nascent byproducts. The primary sample preparation technique for this purpose is "dilute-and-shoot."
This method prioritizes speed and simplicity to provide near-real-time data on reaction conversion. The protocol involves:
Aliquoting: A small, representative volume (e.g., 5-20 µL) is withdrawn from the heterogeneous or homogeneous reaction mixture.
Quenching (if necessary): If the reaction is highly reactive, the aliquot may be immediately introduced into a larger volume of a quenching solvent to halt the reaction.
Dilution: The aliquot is diluted significantly (typically 100- to 1000-fold) with a solvent that is miscible with the reaction medium and compatible with the analytical mobile phase. Acetonitrile is a common choice due to its UV transparency, volatility, and compatibility with reversed-phase chromatography.
Homogenization & Filtration: The diluted sample is vortexed to ensure homogeneity. Centrifugation or filtration through a syringe filter (e.g., 0.22 or 0.45 µm PTFE) is critical to remove particulate matter (catalysts, salts) that could damage the analytical column or instrument.
The resulting clear solution is then injected into an LC-MS or HPLC system for analysis. This preparation allows for the qualitative tracking of reactant consumption and product formation.
| Matrix Type | Primary Objective | Preparation Technique | Key Protocol Steps | Common Solvents | Subsequent Analysis |
|---|---|---|---|---|---|
| In-process reaction mixture | Monitor reaction progress; detect product formation and reactant consumption | Dilute-and-Shoot | 1. Withdraw small aliquot (5-20 µL). 2. Dilute 100x to 1000x. 3. Vortex to homogenize. 4. Filter through 0.22 µm syringe filter. | Acetonitrile, Methanol | LC-MS, UPLC-MS |
Preparation from Post-Workup and Purified Extracts
Once the synthesis is complete, the reaction is subjected to a workup procedure, often involving liquid-liquid extraction, precipitation, or crystallization. This yields a crude extract, which can be a concentrated organic solution, an evaporated oil, or a solid. Sample preparation from these matrices is aimed at determining purity, confirming identity, and quantifying the final product.
Conclusion and Future Research Directions
Summary of Current Research Achievements and Conceptual Understanding of 1-Quinazolin-2-ylazetidin-3-ol
Current research has successfully established the synthesis and basic characterization of this compound. The primary synthetic pathway involves a nucleophilic substitution reaction between 2-chloroquinazoline (B1345744) and azetidin-3-ol (B1332694). This foundational work provides a reliable method for accessing this unique heterocyclic scaffold. The conceptual significance of this compound lies in its hybrid structure, which combines the medicinally relevant quinazoline (B50416) ring with the strained, functionalized four-membered azetidine (B1206935) ring. researchgate.netipinnovative.com The quinazoline moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents. mdpi.comgoogle.commdpi.com The azetidine ring, particularly with a hydroxyl group, offers a three-dimensional structural element and a key point for further chemical modification. researchgate.net The current understanding, supported by spectroscopic data, confirms the compound's structure and positions it as a valuable building block for creating more elaborate molecules with potential applications in drug discovery and other chemical fields. researchgate.net
Identification of Remaining Knowledge Gaps and Unexplored Research Avenues
Despite the initial synthetic success, a considerable number of knowledge gaps persist. The comprehensive chemical reactivity of this compound remains largely uncharted territory. A systematic investigation into its behavior under various reaction conditions is necessary to fully understand its potential. The stability of the azetidine ring, known for its susceptibility to ring-opening reactions, has not been extensively studied in the context of this specific molecule. frontiersin.org Furthermore, the exploration of this compound's utility in areas such as organocatalysis or as a ligand for metal-based catalysis is an entirely open field. numberanalytics.commdpi.com A significant gap also exists in its biological profiling; the parent compound and its simple derivatives have not been extensively screened against biological targets to determine any potential therapeutic efficacy. nih.gov Additionally, its photophysical properties have not yet been investigated.
Proposals for Novel and Efficient Synthetic Strategies
To advance the study of this compound and its derivatives, the development of more efficient and versatile synthetic methodologies is crucial. Future research could benefit from exploring microwave-assisted synthesis, a technique known to accelerate reaction times and improve yields in heterocyclic chemistry. numberanalytics.com The development of one-pot synthetic procedures from readily available starting materials would significantly enhance the efficiency and scalability of production. Investigating alternative coupling partners for azetidin-3-ol, such as 2-mesyl- or 2-tosylquinazoline, could provide milder reaction conditions and broaden the substrate scope. A critical next step will be the development of enantioselective synthetic routes to access the individual (R)- and (S)-enantiomers of this compound, which is essential for studying their stereospecific interactions in biological systems.
Suggestions for Further Elucidation of Chemical Reactivity and Derivatization Pathways
A systematic exploration of the chemical reactivity of this compound is imperative for unlocking its full potential. Key areas for future investigation should include:
Derivatization of the Hydroxyl Group: A thorough study of esterification, etherification, and other transformations of the hydroxyl moiety would generate a diverse library of analogs for further testing.
Modification of the Quinazoline Ring: Investigating electrophilic aromatic substitution reactions on the quinazoline nucleus could yield a wide array of substituted derivatives, although the reactivity of the ring will need to be carefully assessed. nih.gov
Azetidine Ring-Opening Reactions: A detailed study of the conditions that lead to the opening of the strained azetidine ring would provide access to a new class of acyclic quinazoline-containing compounds. rsc.org
N-Functionalization: Exploring reactions at the nitrogen atoms of the quinazoline ring could lead to further novel structures with potentially interesting properties.
Creating a comprehensive reaction map that details the reactivity of this compound would be an invaluable resource for the chemical community.
Advanced Computational Modeling Applications for Enhanced Understanding
Advanced computational modeling offers a powerful tool for gaining deeper insights into the properties and reactivity of this compound. researchgate.net Techniques such as Density Functional Theory (DFT) can be utilized to:
Predict the molecule's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to understand its reactivity profile. frontiersin.org
Model transition states of potential reactions to elucidate mechanisms and predict product distributions. nih.gov
Simulate spectroscopic data (e.g., NMR, IR) to aid in the structural confirmation of new derivatives. acs.org
Perform conformational analysis to determine the molecule's preferred three-dimensional shape.
Furthermore, molecular docking simulations can be employed to predict the binding affinity of this compound and its derivatives with various biological targets, thereby guiding the rational design of new and potentially bioactive molecules. frontiersin.orgnih.gov
Expansion of the Conceptual Utility of the Quinazoline-Azetidine Scaffold in Broader Chemical Disciplines
The unique structural features of the this compound scaffold suggest its potential utility extends beyond the traditional boundaries of medicinal chemistry. numberanalytics.com Broader applications could be explored in the following areas:
Materials Science: The rigid, aromatic quinazoline core combined with the functionalizable azetidine ring could be exploited in the design of novel organic materials with tailored electronic or photophysical properties. numberanalytics.com
Catalysis: The nitrogen atoms within the quinazoline ring and the hydroxyl group on the azetidine could serve as coordination sites for metal ions, suggesting potential applications as ligands in homogeneous catalysis. mdpi.com
Supramolecular Chemistry: The scaffold could function as a versatile building block for the construction of larger, self-assembled supramolecular architectures through non-covalent interactions.
The exploration of these wider applications will necessitate interdisciplinary collaboration and a creative approach to harnessing the distinct chemical properties of the this compound scaffold. numberanalytics.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
